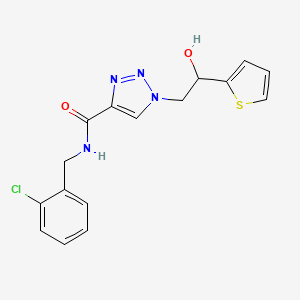![molecular formula C17H16N4O6S B2964661 N-{4-[(4,6-dimethoxypyrimidin-2-yl)sulfamoyl]phenyl}furan-2-carboxamide CAS No. 876941-45-6](/img/structure/B2964661.png)
N-{4-[(4,6-dimethoxypyrimidin-2-yl)sulfamoyl]phenyl}furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-{4-[(4,6-dimethoxypyrimidin-2-yl)sulfamoyl]phenyl}furan-2-carboxamide” is a compound with the formula C17H16N4O6S . It belongs to the class of endogenous metabolites . The compound has been characterized using 1H-, 13C-NMR, EI–MS and HRFAB–MS spectroscopic techniques .
Molecular Structure Analysis
The molecular structure of “this compound” has been analyzed using various spectroscopic techniques . Unfortunately, the specific details of the molecular structure analysis are not available in the retrieved literature.科学的研究の応用
Synthesis and Molecular Interactions
N-{4-[(4,6-Dimethoxypyrimidin-2-yl)sulfamoyl]phenyl}furan-2-carboxamide and its derivatives are extensively researched for their synthesis, molecular interactions, and applications in various scientific fields. One study focused on the synthesis of novel p-hydroxycinnamic acid amides to investigate their fluorescence binding with bovine serum albumin (BSA), highlighting the potential of such compounds for biochemical sensor applications (Meng et al., 2012). Another research effort synthesized and evaluated novel dicationic imidazo[1,2-a]pyridines for their antiprotozoal properties, showcasing the potential of such compounds in medicinal chemistry (Ismail et al., 2004).
Bio-imaging and Diagnostic Applications
A phenoxazine-based fluorescent chemosensor was developed for the discriminative detection of Cd2+ and CN− ions, demonstrating applications in bio-imaging and environmental monitoring. This sensor's ability to detect specific ions with high sensitivity has implications for biomedical diagnostics and environmental safety assessments (Ravichandiran et al., 2020).
Inhibitory and Biological Activity
Research into the structural-activity relationship of specific compounds has led to insights into their inhibitory effects on transcription factors NF-kappaB and AP-1, suggesting potential therapeutic applications for diseases associated with these transcription factors (Palanki et al., 2000). Additionally, studies on non-carboxylic anti-inflammatory compounds, specifically arylcarboxamides and arylthiocarboxamides, have highlighted their role in inhibiting brain edema, offering pathways to novel treatments for inflammation-based neurological disorders (Robert et al., 1995).
Herbicide Design and Molecular Docking
The rational design of pyrimidinylbenzoates as acetohydroxyacid synthase inhibitors integrated molecular docking and 3D-QSAR studies, illustrating the compound's potential in agricultural science as herbicides. This research not only provides a foundation for designing more effective herbicides but also for understanding the interaction between chemical compounds and biological targets (He et al., 2007).
Antimicrobial and Antiallergic Compounds
Novel furan and thiophene derivatives have been synthesized and evaluated for their antimicrobial activity, showing promise in developing new treatments for infectious diseases. Such studies contribute to the ongoing search for effective antimicrobial agents in a landscape of rising antibiotic resistance (Ravindra et al., 2008). Additionally, the synthesis of furan-3-carboxamides with potential antiallergic properties highlights the versatility of furan derivatives in addressing a range of biological activities and their potential in drug development (Georgiev et al., 1987).
作用機序
This compound is a sulfonamide derivative , a class of compounds known for their antimicrobial properties . Sulfonamides were the first antimicrobial drugs that led to antibiotic evolution in medicine . They are known as sulfa drugs, derived from sulphanilamide which prevents the growth of bacteria .
Safety and Hazards
特性
IUPAC Name |
N-[4-[(4,6-dimethoxypyrimidin-2-yl)sulfamoyl]phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O6S/c1-25-14-10-15(26-2)20-17(19-14)21-28(23,24)12-7-5-11(6-8-12)18-16(22)13-4-3-9-27-13/h3-10H,1-2H3,(H,18,22)(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIYUKKLXXHBZBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CO3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
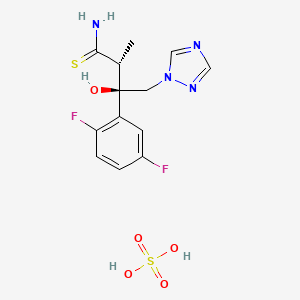
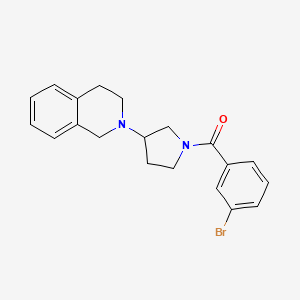
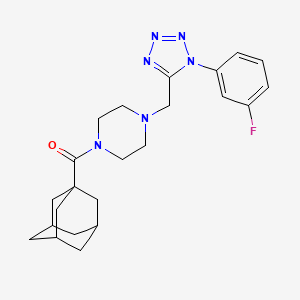
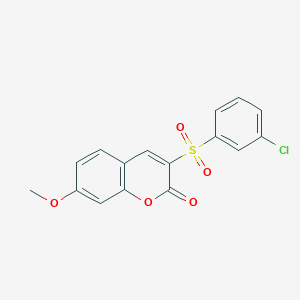

![N-(benzo[d][1,3]dioxol-5-yl)-4-benzyl-5-oxomorpholine-3-carboxamide](/img/structure/B2964585.png)
![N-isopropyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2964588.png)
![Methyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2964590.png)
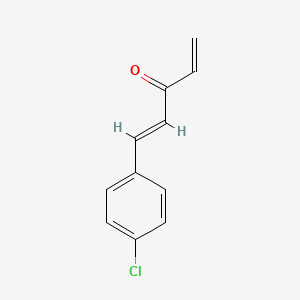
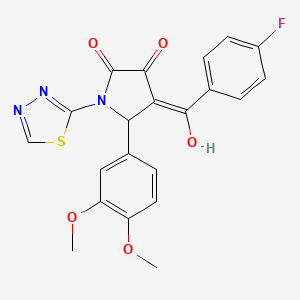
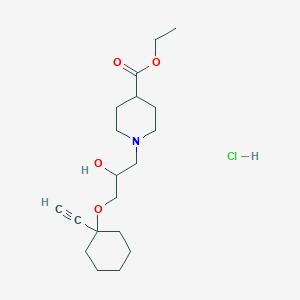
![3-[2-(4-Aminophenoxy)ethyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B2964596.png)
